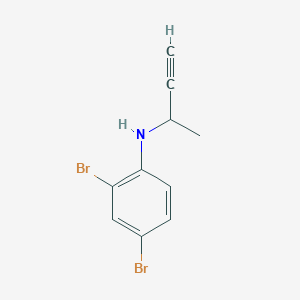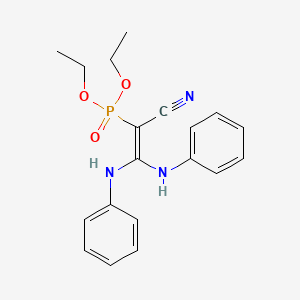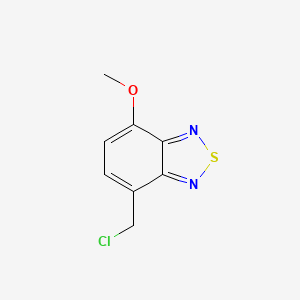
2,4-Dibromo-N-(but-3-yn-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dibromo-N-(but-3-yn-2-yl)aniline is a chemical compound with the molecular formula C10H9Br2N It is an aromatic amine derivative, characterized by the presence of two bromine atoms at the 2 and 4 positions on the benzene ring, and an N-(but-3-yn-2-yl) substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-N-(but-3-yn-2-yl)aniline typically involves the bromination of aniline derivatives followed by the introduction of the but-3-yn-2-yl group. One common method involves the reaction of 2,4-dibromoaniline with but-3-yn-2-yl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dibromo-N-(but-3-yn-2-yl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Oxidation and Reduction: The aniline group can be oxidized or reduced to form different functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like DMF or toluene.
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted anilines.
Applications De Recherche Scientifique
2,4-Dibromo-N-(but-3-yn-2-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2,4-Dibromo-N-(but-3-yn-2-yl)aniline exerts its effects depends on its specific application. In chemical reactions, the bromine atoms and the aniline group play crucial roles in determining reactivity and selectivity. The molecular targets and pathways involved in biological applications would depend on the specific bioactive compounds derived from this molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dibromoaniline: Lacks the but-3-yn-2-yl group, making it less versatile in certain reactions.
2,6-Dibromoaniline: Similar structure but with bromine atoms at different positions, affecting its reactivity.
N-(but-3-yn-2-yl)aniline: Lacks the bromine atoms, resulting in different chemical properties.
Uniqueness
2,4-Dibromo-N-(but-3-yn-2-yl)aniline is unique due to the combination of bromine atoms and the but-3-yn-2-yl group, which provides distinct reactivity and potential for diverse applications in synthesis and research.
Propriétés
Numéro CAS |
90057-41-3 |
|---|---|
Formule moléculaire |
C10H9Br2N |
Poids moléculaire |
302.99 g/mol |
Nom IUPAC |
2,4-dibromo-N-but-3-yn-2-ylaniline |
InChI |
InChI=1S/C10H9Br2N/c1-3-7(2)13-10-5-4-8(11)6-9(10)12/h1,4-7,13H,2H3 |
Clé InChI |
ONRGQDBVOVHQNJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C#C)NC1=C(C=C(C=C1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Hydroxy-3-[2-(2-hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]-5-sulfobenzoic acid](/img/structure/B14374551.png)
![N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(diphenylmethyl)glycine](/img/structure/B14374556.png)

![1-Azabicyclo[2.2.2]octan-3-yl 3,5-dichlorobenzoate](/img/structure/B14374570.png)


![S-[4-(Decyloxy)phenyl] 4-butoxybenzene-1-carbothioate](/img/structure/B14374579.png)

![Acetic acid;bicyclo[4.2.1]non-7-ene-1,6-diol](/img/structure/B14374597.png)




